DPPC-d13

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C40H80NO8P |

|---|---|

分子量 |

747.1 g/mol |

IUPAC名 |

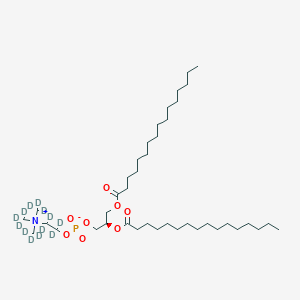

[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3,34D2,35D2 |

InChIキー |

KILNVBDSWZSGLL-QZDIQHKFSA-N |

異性体SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

The Role of DPPC-d13 in Biophysical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d13) is a deuterated variant of DPPC, a fundamental component of biological membranes and a primary constituent of pulmonary surfactant. In the realm of biophysics, the strategic replacement of hydrogen with deuterium atoms in the choline headgroup of DPPC provides a powerful, non-invasive probe for elucidating the structure, dynamics, and interactions of lipid bilayers. This technical guide delves into the core applications of this compound, offering insights into its use in advanced biophysical techniques, supported by quantitative data and detailed experimental protocols.

Core Applications of this compound in Biophysics

The utility of this compound in biophysical studies stems from the distinct nuclear properties of deuterium compared to hydrogen. This isotopic substitution is particularly advantageous in two primary analytical techniques: Neutron Scattering and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Neutron Scattering: Neutrons interact with atomic nuclei, and the scattering length of deuterium is significantly different from that of hydrogen. This difference creates a substantial contrast in neutron scattering length density (SLD), which can be exploited to highlight specific components within a complex biological assembly like a lipid bilayer. By selectively deuterating parts of the DPPC molecule, such as the headgroup in this compound, researchers can effectively make other parts of the system "invisible" to neutrons, a technique known as contrast matching or contrast variation. This allows for the precise determination of the position and conformation of different molecular groups within the membrane.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: In solid-state NMR, the presence of deuterium in place of protons simplifies the complex proton spectra and allows for the measurement of deuterium-specific properties. Deuterium NMR provides detailed information about the orientation and dynamics of the C-D bonds within the this compound headgroup. This enables the characterization of headgroup tilt, rotational motion, and the influence of membrane-associated molecules, such as drugs or proteins, on the interfacial region of the lipid bilayer.

Quantitative Data on DPPC-Containing Model Membranes

The following tables summarize key quantitative parameters of DPPC-containing model membranes, derived from various biophysical studies. These values are crucial for understanding the physical state and properties of lipid bilayers and how they are modulated by factors such as temperature and the presence of other molecules.

| Property | Condition | Value | Reference Technique(s) |

| Molecular Surface Area (A) | DPPC, fluid phase (50°C) | 63.0 ± 1 Ų | X-ray & Neutron Scattering |

| DPPC with 40 mol% Cholesterol | ~1200 mN/m (Area Compressibility Modulus, Ka) | Micropipette Aspiration | |

| DPPC with 40 mol% Ergosterol | ~1200 mN/m (Area Compressibility Modulus, Ka) | Micropipette Aspiration | |

| Bilayer Thickness (DB) | DPPC, fluid phase (50°C) | 3.43 ± 0.01 nm (P-P distance) | Molecular Dynamics Simulations |

| DPPC/DPPE (50/50 mol%), fluid phase (350K) | Increases with DPPE concentration | Molecular Dynamics Simulations | |

| Phase Transition Temp (Tm) | Pure DPPC | ~41°C | Differential Scanning Calorimetry |

| DPPC with increasing concentrations of 3CAm19 | Decreases | Molecular Dynamics Simulations |

Table 1: Key biophysical parameters of DPPC-containing lipid bilayers.

Key Experimental Protocols

Small-Angle Neutron Scattering (SANS) for Membrane Structure Determination

This protocol outlines the general steps for using SANS with contrast variation to study the structure of unilamellar vesicles (SUVs) composed of DPPC and a deuterated component like this compound.

a. Sample Preparation:

-

Lipid Film Formation: Co-dissolve the desired molar ratio of hydrogenated DPPC and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for several hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with a D₂O-based buffer to the desired final lipid concentration (e.g., 10-20 mg/mL). The use of D₂O as the solvent enhances the contrast between the hydrogenated lipid components and the solvent.

-

Vesicle Formation: Form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 50 nm).

b. SANS Measurement:

-

Instrument Setup: Perform measurements on a SANS instrument (e.g., D22 at the Institut Laue-Langevin).[1]

-

Q-Range: Set the instrument configuration to cover a relevant Q-range (e.g., 0.003 to 0.5 Å⁻¹), where Q is the scattering vector.[1]

-

Wavelength: Use a neutron wavelength of approximately 6 Å with a wavelength resolution (Δλ/λ) of about 10%.[1]

-

Data Acquisition: Collect the scattering data using a 2D detector over a range of temperatures, particularly across the phase transition of the lipid.

c. Data Analysis:

-

Data Reduction: Reduce the raw 2D scattering data to 1D scattering intensity (I(Q)) versus Q profiles using standard software packages provided by the neutron scattering facility.

-

Modeling: Analyze the I(Q) curves using appropriate models for unilamellar vesicles to extract structural parameters such as bilayer thickness, area per lipid, and the location of the deuterated headgroups. The contrast variation approach, by using different H₂O/D₂O ratios in the solvent, allows for the separation of the scattering contributions from the headgroup and tail regions.

Solid-State Deuterium NMR (²H-NMR) for Headgroup Dynamics

This protocol provides a general framework for using solid-state ²H-NMR to investigate the dynamics of the choline headgroup in this compound containing membranes.

a. Sample Preparation:

-

Lipid Multilayers: Prepare multilamellar vesicles (MLVs) by hydrating a thin film of this compound with the desired buffer.

-

Sample Packing: Transfer the hydrated lipid dispersion into a solid-state NMR rotor.

-

Hydration Control: Ensure the sample is well-hydrated and sealed to prevent dehydration during the experiment.

b. ²H-NMR Spectroscopy:

-

Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a wideline probe suitable for deuterium NMR.

-

Pulse Sequence: Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to acquire the deuterium NMR spectrum. This sequence is crucial for refocusing the dephasing of the magnetization due to the large quadrupolar interaction.

-

Temperature Control: Acquire spectra at various temperatures, especially around the gel-to-liquid crystalline phase transition of DPPC, to observe changes in headgroup dynamics.

c. Data Analysis:

-

Spectral Analysis: The resulting deuterium NMR spectrum is a Pake doublet, characteristic of a powder sample. The separation between the two peaks, known as the quadrupolar splitting (Δνq), is directly related to the order parameter (SCD) of the C-D bonds in the choline headgroup.

-

Order Parameter Calculation: The order parameter provides a measure of the motional restriction of the headgroup. Changes in the quadrupolar splitting as a function of temperature or the addition of other molecules (e.g., cholesterol, peptides) reflect alterations in the headgroup conformation and dynamics.

Visualizations of Experimental Concepts and Workflows

Caption: Conceptual workflow of a SANS experiment using contrast matching.

References

An In-depth Technical Guide to DPPC-d13: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (DPPC-d13), a deuterated analog of the saturated phospholipid DPPC. Its unique properties make it an invaluable tool in biophysical studies of lipid membranes, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document details its chemical structure, physicochemical properties, and key experimental applications, including detailed protocols and data presentation.

Chemical Structure and Properties

This compound is a synthetic phospholipid where 13 hydrogen atoms in the choline headgroup have been replaced with deuterium. This isotopic labeling provides a significant contrast for various analytical techniques without substantially altering the molecule's chemical behavior.

The structure consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphocholine headgroup at the sn-3 position. The deuteration is specifically on the choline moiety, encompassing the nine hydrogens of the three methyl groups and the four hydrogens of the ethyl group.

Table 1: Physicochemical Properties of DPPC and this compound

| Property | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | This compound (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13) |

| Synonyms | L-α-Dipalmitoyl lecithin, PC(16:0/16:0) | 16:0 PC-d13, (2R)-2,3-Bis(palmitoyloxy)propyl 2-{tris[(2H3)methyl]ammonio}(2H4)ethyl phosphate |

| CAS Number | 63-89-8[1] | 86531-55-7 |

| Molecular Formula | C₄₀H₈₀NO₈P | C₄₀H₆₇D₁₃NO₈P |

| Molecular Weight | 734.04 g/mol [1] | 747.12 g/mol |

| Physical Form | White powder | White powder |

| Melting Point (Main Phase Transition, Tₘ) | ~41-42 °C[2][3] | While a specific Tₘ for this compound is not readily available, deuteration of the choline headgroup has been shown to have a minimal effect on the main phase transition temperature compared to acyl chain deuteration. It strongly affects the hydration of the phosphate group.[4] |

Applications in Biophysical Research

The primary utility of this compound lies in its application as a molecular probe in studies of model lipid membranes. The significant difference in the neutron scattering length of deuterium compared to hydrogen makes this compound particularly useful in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry. These methods allow for the detailed structural characterization of lipid bilayers, including the determination of bilayer thickness, area per lipid, and the localization of molecules within the membrane. By selectively deuterating components of a lipid mixture, researchers can create contrast to highlight specific regions or molecules of interest.

In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterium labeling is employed to simplify complex spectra and to probe the dynamics and orientation of the choline headgroup within the lipid bilayer. Solid-state ²H-NMR studies, for instance, can provide detailed information on the order and mobility of the C-D bonds, revealing insights into the conformation and flexibility of the headgroup.

Experimental Protocols

Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size, suitable for a variety of biophysical experiments.

Materials:

-

This compound powder

-

Chloroform

-

Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

Dissolve a known amount of this compound in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of this compound (i.e., >42°C). This results in the formation of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the lamellarity and encapsulation efficiency.

-

-

Extrusion:

-

Equilibrate the mini-extruder and the hydrated lipid suspension to a temperature above the Tₘ.

-

Load the suspension into one of the extruder's syringes.

-

Pass the lipid suspension through the polycarbonate membrane (e.g., 100 nm) 11-21 times. This process results in the formation of LUVs with a relatively uniform size distribution.

-

-

Characterization:

-

The size distribution of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).

-

Thermotropic Phase Behavior Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the phase transitions of lipid bilayers.

Materials:

-

This compound LUV suspension (prepared as described above)

-

Differential Scanning Calorimeter

-

DSC sample pans

Methodology:

-

Sample Preparation:

-

Carefully transfer a known amount of the this compound LUV suspension into a DSC sample pan.

-

Use the same buffer as a reference in a separate pan.

-

Seal the pans hermetically.

-

-

DSC Measurement:

-

Place the sample and reference pans in the DSC instrument.

-

Equilibrate the system at a temperature below the expected pre-transition (e.g., 20°C).

-

Heat the sample at a constant rate (e.g., 1-2°C/min) to a temperature well above the main phase transition (e.g., 60°C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Lβ' to Pβ' phase) and the main transition (Pβ' to Lα phase).

-

The temperature at the peak maximum of the main transition is taken as the Tₘ.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

-

Table 2: Typical Parameters for DSC Analysis of DPPC Liposomes

| Parameter | Value |

| Lipid Concentration | 2-10 mg/mL |

| Heating Rate | 1-2 °C/min |

| Temperature Range | 20 °C to 60 °C |

| Expected Pre-transition (for DPPC) | ~35 °C |

| Expected Main Transition (Tₘ for DPPC) | ~41-42 °C[2][3] |

Visualizations

The following diagrams illustrate key experimental workflows for the preparation and analysis of this compound liposomes.

Caption: Workflow for the preparation and biophysical characterization of this compound liposomes.

Caption: Step-by-step protocol for Differential Scanning Calorimetry (DSC) analysis of this compound liposomes.

References

- 1. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

Unveiling the Biophysical Signature: A Technical Guide to Deuterated Dipalmitoylphosphatidylcholine

For researchers, scientists, and drug development professionals, understanding the intricate biophysical properties of lipid bilayers is paramount. Dipalmitoylphosphatidylcholine (DPPC), a major constituent of eukaryotic cell membranes and pulmonary surfactant, serves as a cornerstone for model membrane studies. The strategic substitution of hydrogen with deuterium in DPPC provides a powerful, non-invasive probe for elucidating the structure and dynamics of lipid assemblies. This in-depth technical guide explores the core physical properties of deuterated DPPC, offering a compilation of quantitative data, detailed experimental methodologies, and visual workflows to facilitate advanced research and development.

Core Physical Properties of Deuterated DPPC: A Quantitative Overview

The introduction of deuterium into the DPPC molecule subtly alters its physical characteristics. These changes, while minor, are significant for the interpretation of experimental data. The following tables summarize key quantitative data for deuterated DPPC, providing a comparative framework for researchers.

| Property | Value | Experimental Conditions | Citation |

| Main Phase Transition Temperature (Tm) | |||

| Perdeuterated sn-1 chain DPPC (DPPC-d31) | ~39.5 °C | Multilamellar liposomes in pure water | [1] |

| General observation | Deuteration of the acyl chain reduces the transition temperature by approximately 2°C compared to non-deuterated DPPC. | Comparison between DSC data of protonated and chain-deuterated DPPC. | [1] |

| Area per Molecule | |||

| Deuterated DPPC (d62-DPPC) in a mixture with DPPE | Not explicitly quantified, but used to construct phase diagrams. | Binary phospholipid systems. | [2] |

| General Trend | Deuteration is considered to not extensively affect the phase behavior and thus the area per molecule in comparison to non-deuterated DPPC. | Comparison of phase diagrams of DPPC-d62/DPPE and DPPC/DPPE systems. | [2] |

| Bilayer Thickness | |||

| Chain-deuterated DPPC (dDPPC) | Not explicitly provided as a standalone value, but studied in mixtures. | Mixture with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). | [3] |

| General Trend | Bilayer thickness is influenced by factors such as temperature and the presence of other molecules (e.g., cholesterol). Deuteration itself is a tool to measure thickness rather than a factor that drastically alters it. | Neutron scattering and NMR studies. | [4][5] |

| Bending Modulus | |||

| DPPC (non-deuterated) | ~15.0 x 10⁻²⁰ J | Giant unilamellar vesicles at 49.4 °C. | [6] |

| Note | While specific values for deuterated DPPC are not readily available, the bending modulus is a key parameter studied using techniques that often employ deuterated lipids. | Neutron spin echo spectroscopy. | [7] |

Key Experimental Protocols for Characterizing Deuterated DPPC

The investigation of deuterated DPPC's physical properties relies on a suite of sophisticated biophysical techniques. Below are detailed methodologies for the most commonly employed experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperature (Tm) of lipid systems.

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) of deuterated DPPC are prepared. The dry lipid is hydrated with pure water or a specific buffer to a concentration of approximately 5 mM. For mixed lipid systems, lipids are first co-dissolved in a chloroform/methanol mixture, dried under nitrogen, and then placed under vacuum for an extended period to remove residual solvent before hydration.[1]

-

Instrumentation: A differential scanning calorimeter is used. The sample and a reference (usually the hydration buffer) are placed in separate pans.

-

Thermal Analysis: The sample and reference are heated and cooled at a controlled rate (e.g., 2.5-10 K/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The phase transition is observed as an endothermic peak in the heating scan. The peak maximum is taken as the main phase transition temperature (Tm).

Figure 1. Experimental workflow for Differential Scanning Calorimetry (DSC) of deuterated DPPC.

Deuterium Nuclear Magnetic Resonance (²H NMR)

²H NMR spectroscopy is a powerful tool for probing the order and dynamics of the acyl chains in deuterated DPPC bilayers.

Methodology:

-

Sample Preparation: Multilamellar dispersions of selectively deuterated DPPC are prepared at a specific concentration in a suitable buffer (often D₂O-depleted water to minimize the solvent signal). The sample is then transferred to an NMR tube.

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a quadrupole echo pulse sequence is used.

-

Data Acquisition: Spectra are acquired as a function of temperature. The quadrupole echo sequence (90°x - τ - 90°y - τ - acquire) is essential for acquiring undistorted spectra of wide-line powder patterns.

-

Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum. This splitting is directly related to the order parameter (SCD) of the C-²H bond, which provides a measure of the orientational order and mobility of the acyl chain segment.[1][8]

Figure 2. Experimental workflow for Deuterium Nuclear Magnetic Resonance (²H NMR) of deuterated DPPC.

Small-Angle Neutron Scattering (SANS)

SANS is employed to determine the structure of lipid bilayers, including their thickness and the area per molecule, by exploiting the difference in neutron scattering length between hydrogen and deuterium.

Methodology:

-

Sample Preparation: Unilamellar vesicles (ULVs) of deuterated DPPC are prepared, often by extrusion, to create a monodisperse sample. The choice of solvent is critical for contrast variation experiments. Mixtures of H₂O and D₂O are used to match the scattering length density of specific parts of the lipid molecule, thereby highlighting other parts.[3][9]

-

Instrumentation: A SANS instrument at a neutron source is used. The instrument consists of a neutron source, a velocity selector to choose the neutron wavelength, a collimation section, the sample environment, and a 2D detector.

-

Data Acquisition: The sample is placed in a quartz cuvette in the neutron beam. The scattered neutrons are detected by the 2D detector. Data is collected for the sample and for the background (the solvent in the same cuvette).

-

Data Analysis: The 2D scattering data is radially averaged to produce a 1D scattering curve (intensity vs. scattering vector, q). The background is subtracted, and the data is corrected for detector efficiency and sample transmission. The resulting scattering curve is then fitted to a model of the lipid bilayer to extract structural parameters like bilayer thickness and area per lipid.[10]

Figure 3. Experimental workflow for Small-Angle Neutron Scattering (SANS) of deuterated DPPC.

Synthesis of Deuterated Dipalmitoylphosphatidylcholine

The availability of deuterated lipids is crucial for these studies. While commercially available, understanding their synthesis provides valuable context.

Chemical Synthesis: This approach allows for the specific placement of deuterium atoms. For instance, tail-deuterated DPPC can be synthesized by installing deuterated fatty acyl chains onto the glycerol backbone through standard chemical esterification conditions.[11] This method offers high purity and precise labeling patterns.

Biosynthesis: Genetically modified Escherichia coli can be used for the biosynthetic production of selectively deuterated phospholipids. By controlling the deuteration level of the growth media and supplemented carbon sources, it is possible to achieve controlled deuteration of the lipid head group, glycerol backbone, and fatty acyl tails.[12] This method is particularly useful for producing complex, physiologically relevant phospholipid species.

References

- 1. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated phospholipids as Raman spectroscopic probes of membrane structure. Phase diagrams for the dipalmitoyl phosphatidylcholine(and its d62 derivative)-dipalmitoyl phosphatidylethanolamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small-Angle Neutron Scattering, Calorimetry and Densitometry Study to Detect Phase Boundaries and Nanoscale Domain Structure in a Binary Lipid Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bending modulus of lipid bilayers in a liquid-crystalline phase including an anomalous swelling regime estimated by neutron spin echo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High pressure 2H-NMR study of the order and dynamics of selectively deuterated dipalmitoyl phosphatidylcholine in multilamellar aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Angle Neutron Scattering Study of a Phosphatidylcholine–Phosphatidylethanolamine Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Documents download module [ec.europa.eu]

- 12. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of DPPC-d13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d13). Understanding the thermal behavior of this lipid is critical for its application in drug delivery systems, membrane biophysics research, and materials science. This document outlines the key transition temperatures, the effect of deuteration, and detailed experimental protocols for characterization.

Core Concept: The Phase Transition of DPPC

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that exhibits well-defined thermotropic phase transitions in aqueous environments. These transitions correspond to changes in the physical state of the lipid bilayer, from a more ordered gel phase to a more fluid liquid-crystalline phase.

-

Pre-transition (Lβ' to Pβ'): A transition from a planar gel phase to a "ripple" gel phase.

-

Main transition (Tm) (Pβ' to Lα): The primary melting transition from the ripple gel phase to the liquid-disordered crystalline phase.

The main transition temperature (Tm) is a critical parameter, as it dictates the fluidity and permeability of the lipid bilayer, which are crucial for the functionality of biological membranes and the performance of lipid-based drug delivery vehicles.

The Impact of Deuteration on Phase Transition

Deuteration of the acyl chains in DPPC, resulting in this compound, has a notable effect on its phase transition temperature. It is generally observed that chain deuteration leads to a decrease in the gel-fluid phase transition temperature. This is attributed to the slightly larger volume and weaker van der Waals interactions of C-D bonds compared to C-H bonds, which disrupts the packing of the lipid acyl chains in the gel phase.

A systematic study on the effects of deuteration on various phospholipids, including DPPC, found that for saturated lipids in excess water, the gel-fluid phase transition temperature is 4.3 ± 0.1 °C lower for lipids with deuterated chains compared to their protiated counterparts[1][2][3].

Quantitative Data on Phase Transition Temperatures

The following table summarizes the phase transition temperatures for non-deuterated DPPC, which serves as a baseline for estimating the transition temperatures of this compound. Based on the available literature, the main transition temperature of this compound can be estimated to be approximately 37 °C.

| Lipid | Transition | Temperature (°C) | Experimental Method(s) |

| DPPC | Pre-transition | ~35-36 | Differential Scanning Calorimetry (DSC) |

| Main Transition (Tm) | ~41-42 | DSC, Fluorescence Spectroscopy, Nanoplasmonic Sensing | |

| This compound (estimated) | Main Transition (Tm) | ~37 | Based on the reported decrease of 4.3 ± 0.1 °C upon chain deuteration |

Note: The exact transition temperatures can be influenced by factors such as the hydration level, buffer conditions, and the presence of other molecules.

Experimental Protocols for Determining Phase Transition Temperatures

The characterization of lipid phase transitions is commonly performed using several biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that directly measures the heat flow associated with the phase transition of a lipid sample as a function of temperature.

Methodology:

-

Sample Preparation:

-

Prepare a suspension of this compound multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). A typical lipid concentration is 1-5 mg/mL.

-

The lipid film is typically hydrated above the main transition temperature to ensure proper vesicle formation.

-

-

DSC Measurement:

-

Load the lipid suspension into the sample cell of the calorimeter and the corresponding buffer into the reference cell.

-

Equilibrate the system at a starting temperature below the expected pre-transition.

-

Scan the temperature at a controlled rate (e.g., 1 °C/min) over a range that encompasses all expected phase transitions.

-

Record the differential heat flow between the sample and reference cells.

-

-

Data Analysis:

-

The phase transitions will appear as endothermic peaks in the thermogram.

-

The temperature at the peak maximum of the main endotherm is taken as the main transition temperature (Tm). The smaller, broader peak at a lower temperature corresponds to the pre-transition.

-

The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

-

Experimental Workflow for DSC:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-perturbing technique that provides information about the conformational order of the lipid acyl chains.[4][5][6] The frequency of the C-H (or in this case, C-D) stretching vibrations is sensitive to the trans/gauche conformational state of the acyl chains.

Methodology:

-

Sample Preparation:

-

Prepare a hydrated film of this compound between two CaF2 or BaF2 windows.

-

Alternatively, a dispersion of lipid vesicles can be used in a temperature-controlled transmission cell.

-

-

FTIR Measurement:

-

Place the sample in the FTIR spectrometer equipped with a temperature controller.

-

Acquire infrared spectra over a range of temperatures, stepping through the expected phase transition.

-

Focus on the symmetric (νs) and asymmetric (νas) C-D stretching vibrational bands.

-

-

Data Analysis:

-

Plot the wavenumber of the C-D stretching bands as a function of temperature.

-

A sharp, cooperative increase in the wavenumber will be observed at the main phase transition temperature, reflecting an increase in the number of gauche conformers and thus increased disorder.

-

The midpoint of this sigmoidal transition is taken as the Tm.

-

Experimental Workflow for FTIR Spectroscopy:

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - RMIT University - Figshare [research-repository.rmit.edu.au]

- 4. Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fourier Transform Infrared Spectroscopy in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

Understanding Lipid-Protein Interactions with DPPC-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of deuterium-labeled 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), specifically DPPC-d13, in the study of lipid-protein interactions. The strategic placement of deuterium atoms on the lipid molecule allows for detailed investigation of membrane structure, dynamics, and the influence of embedded proteins using a variety of biophysical techniques. This document outlines the core methodologies, presents key quantitative data, and illustrates relevant workflows and concepts.

The Role of Deuterated DPPC in Membrane Studies

DPPC is a saturated phospholipid commonly used to create model cell membranes. Deuterium (²H) labeling is a powerful tool in biophysical studies for several reasons. In Nuclear Magnetic Resonance (NMR), the deuterium nucleus has distinct properties that allow for the measurement of molecular order and dynamics. In neutron scattering, the significant difference in scattering length between hydrogen and deuterium provides contrast to locate specific molecular groups within the bilayer.[1] By using specifically labeled lipids like this compound, researchers can probe the behavior of different parts of the lipid molecule as it interacts with membrane proteins.

Core Experimental Techniques

Several advanced analytical techniques leverage this compound to provide high-resolution data on lipid-protein interactions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR is a primary technique for studying membrane proteins in their native-like phospholipid bilayer environment.[2][3] Deuterium (²H) NMR, in particular, provides exquisite detail about the ordering and dynamics of the lipid acyl chains. The interaction of a protein with the lipid bilayer can alter the motion of the lipid chains, which is directly observable in the ²H NMR spectrum.[4][5]

Experimental Protocol: ²H Solid-State NMR of Protein-DPPC-d13 Vesicles

-

Protein-Lipid Reconstitution:

-

Co-solubilize the purified membrane protein of interest and this compound lipid in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM)).[6]

-

Remove the detergent slowly via dialysis or with bio-beads to allow the formation of proteoliposomes (lipid vesicles containing the protein).

-

Harvest the proteoliposomes by ultracentrifugation.

-

-

Sample Preparation:

-

Hydrate the proteoliposome pellet with a buffer (often containing D₂O to minimize the solvent signal) to the desired water content.

-

Transfer the hydrated sample into an NMR rotor.

-

-

NMR Spectroscopy:

-

Acquire ²H NMR spectra using a quadrupole echo pulse sequence. This sequence is crucial for refocusing the signal from the broad deuterium powder pattern.

-

Collect spectra as a function of temperature, especially across the phase transition temperature (Tm) of the DPPC bilayer.[5]

-

-

Data Analysis:

-

Measure the quadrupolar splitting (ΔνQ), which is the frequency separation between the two most prominent peaks in the Pake doublet spectrum.

-

Calculate the acyl chain order parameter (S_CD) from the quadrupolar splitting. S_CD is a measure of the motional restriction of the C-²H bond. A higher S_CD value indicates a more ordered, less dynamic environment.

-

Analyze the spectral lineshape to determine if there are multiple lipid populations (e.g., bulk lipids vs. lipids at the protein boundary) and to assess the rate of exchange between them.[5]

-

Workflow for ²H Solid-State NMR Analysis

Caption: Workflow for a typical solid-state NMR experiment.

Quantitative Data from ssNMR Studies

| Parameter | Description | Typical Value (Pure this compound) | Change upon Protein Interaction | Reference |

| Quadrupolar Splitting (ΔνQ) | Frequency separation in the ²H spectrum, proportional to order. | Temperature-dependent | Can show a second, more restricted component induced by the protein.[5] | [7] |

| Order Parameter (S_CD) | A measure of the motional restriction of the C-²H bond. | ~0.2 (fluid phase) | Boundary lipids show higher order (less motion); bulk lipids may show slightly lower order.[4][5] | [4][5] |

| Lipid Exchange Rate | The rate at which lipids exchange between the protein boundary and the bulk bilayer. | - | Slower than 10³ per second, indicating distinct environments.[5] | [5] |

Neutron Diffraction and Scattering

Neutron-based techniques are exceptionally well-suited for studying deuterated systems. The large difference in coherent scattering length between hydrogen (-3.74 fermis) and deuterium (+6.67 fermis) allows selective labeling to create high contrast in neutron density maps.[1] This enables the precise localization of the deuterated segments of the this compound molecule within the bilayer and the determination of structural parameters like bilayer thickness and area per lipid.[8]

Experimental Protocol: Neutron Diffraction of Protein-DPPC-d13 Multilayers

-

Sample Preparation:

-

Reconstitute the protein with this compound as described for ssNMR.

-

Prepare oriented multilayer stacks by depositing the proteoliposome suspension onto a solid substrate (e.g., quartz or silicon wafer) and allowing it to dry under controlled humidity.

-

-

Neutron Diffraction Experiment:

-

Mount the sample in a neutron beamline with controlled temperature and humidity.

-

Collect lamellar neutron diffraction data by scanning a range of scattering angles.

-

To enhance contrast, experiments can be performed with different H₂O/D₂O ratios in the hydrating atmosphere.[8]

-

-

Data Analysis:

-

Integrate the diffraction peaks to obtain the structure factors.

-

Model the neutron scattering length density profile across the bilayer.

-

By fitting the model to the experimental data, determine structural parameters such as bilayer thickness, the position of the deuterated groups, area per lipid, and the location of the protein within the membrane.[9]

-

Logic of Neutron Diffraction Contrast

Caption: Using isotopic contrast in neutron diffraction.

Quantitative Data from Neutron Scattering/Diffraction

| Parameter | Description | Typical Value (DPPC at 50°C) | Change upon Protein Interaction | Reference |

| Area per Lipid (A) | The average lateral area occupied by a single lipid molecule. | 63.0 Ų | Can increase or decrease depending on the nature of the protein's transmembrane domain. | [8] |

| Bilayer Thickness (D_B) | The overall thickness of the lipid bilayer, often measured as the headgroup-to-headgroup distance. | ~45 Å | Can be locally thinned or thickened around the protein to match its hydrophobic length. | [8] |

| Water Penetration | The extent to which water molecules penetrate into the bilayer. | Up to the glycerol backbone in the gel state. | Protein insertion can alter the hydration profile of the bilayer interface. | [1] |

Spectroscopic and Simulation Methods

Other techniques, including FTIR, Raman spectroscopy, and molecular dynamics simulations, also benefit from the use of deuterated lipids to provide complementary information.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of chemical bonds.[10] The C-²H stretching vibrations of deuterated acyl chains appear in a distinct region of the IR spectrum from C-¹H vibrations, allowing for a clear and isolated probe of the labeled lipid's conformation and phase behavior, even in complex mixtures.[11][12]

-

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy probes vibrational modes. Studies on chain-perdeuterated DPPC with glycophorin have shown that proteins can induce a broad melting event in the surrounding lipids at temperatures significantly below the main phase transition of the pure lipid, indicating a drastic alteration of the local lipid environment.[13]

-

Molecular Dynamics (MD) Simulations: MD simulations provide an atomic-level view of the structure and dynamics of lipid-protein systems.[14][15] Simulations using this compound can be directly compared with experimental data from NMR and neutron scattering to validate the simulation force fields and provide a more detailed interpretation of the experimental results.[16][17]

Quantitative Data from MD Simulations and Spectroscopy

| Parameter | Description | Method | Typical Value (Pure DPPC) | Change upon Protein Interaction | Reference |

| Area per Headgroup | The average area occupied by the lipid headgroup. | MD Simulation | 0.65 ± 0.01 nm² at 350 K | Protein presence can induce local ordering or disordering, affecting this value. | [16] |

| Diffusion Coefficient | The rate of lateral movement of lipids within the bilayer. | MD Simulation | 0.3-0.8 x 10⁻⁶ cm²/s | Lipid diffusion is generally hampered in the vicinity of the protein. | [16] |

| Phase Transition Temp (Tm) | The temperature of the main gel-to-liquid crystalline phase transition. | FTIR / Raman | ~41°C | Can be broadened, shifted, or even abolished by the presence of proteins.[13][18] | [13][18] |

Application: Modulation of Signaling Pathways

The physical state of the lipid bilayer—its thickness, fluidity, and curvature stress—can profoundly influence the function of embedded membrane proteins, including receptors and channels involved in cell signaling.[19] By using this compound to characterize how a protein of interest alters its local lipid environment, researchers can gain insight into the allosteric regulation of protein function by the membrane. For instance, a protein might stabilize a specific lipid conformation or organization (e.g., a more ordered state) that is essential for its dimerization or enzymatic activity.

Conceptual Model of Membrane-Mediated Signal Modulation

Caption: How lipid environment influences protein function.

Conclusion

This compound and other specifically deuterated lipids are indispensable tools for the modern biophysicist, researcher, and drug development professional. They provide a high-resolution window into the complex and dynamic interplay between proteins and their host membranes. By combining techniques like solid-state NMR, neutron scattering, and computational modeling, it is possible to build a detailed, quantitative picture of how these interactions govern the structure and function of critical biological machinery. This understanding is paramount for the rational design of therapeutics that target membrane proteins or modulate cellular signaling through the lipid bilayer.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-state NMR and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of Membrane Proteins from Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saudijournals.com [saudijournals.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutron diffraction analysis of cytochrome b5 reconstituted in deuterated lipid multilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTIR Analysis of Proteins and Protein-Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protonation of palmitic acid embedded in DPPC lipid bilayers obscures detection of ripple phase by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipid-protein interaction in the glycophorin-dipalmitoylphosphatidylcholine system: Raman spectroscopic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. silicos-it.be [silicos-it.be]

- 16. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interaction of DPPC liposomes with cholesterol and food protein during in vitro digestion using Dynamic Light Scattering and FTIR spectroscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Deuterated DPPC in Model Cell Membranes

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Model cell membranes are indispensable tools in biophysical research and pharmaceutical development, providing a simplified and controlled environment to study complex biological processes. Dipalmitoylphosphatidylcholine (DPPC) is a cornerstone phospholipid for these models due to its well-defined phase behavior. The strategic substitution of hydrogen with deuterium in DPPC, creating isotopologues like chain-deuterated DPPC (DPPC-d62), provides a powerful, non-perturbative probe for advanced analytical techniques. This guide details the significance of DPPC deuteration, its impact on biophysical properties, and its application in key experimental methods such as Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for elucidating membrane structure, dynamics, and molecular interactions.

The Significance of Isotopic Labeling with DPPC-d13

The primary utility of deuterated DPPC in model membranes lies in the distinct nuclear properties of deuterium (²H) compared to protium (¹H). This difference is exploited by several powerful biophysical techniques to probe molecular-level details that are otherwise inaccessible.

-

Neutron Scattering: Neutrons scatter with vastly different intensities from protium and deuterium nuclei. This property is the basis of the contrast variation technique.[1][2][3] By selectively deuterating the DPPC lipids and matching the neutron scattering length density (SLD) of the solvent (by using a specific H₂O/D₂O mixture), the lipid bilayer can be rendered effectively "invisible" to the neutron beam.[1][3] This allows for the unambiguous characterization of non-deuterated molecules, such as embedded proteins or interacting drugs, within the membrane structure.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR, the signals from thousands of protons in a lipid membrane result in broad, poorly resolved spectra. Since deuterium is "silent" in ¹H-NMR, using deuterated DPPC dramatically simplifies the spectrum, enabling the study of a non-deuterated drug or peptide bound to the membrane. Conversely, in ²H-NMR, the deuterium atom itself becomes the probe. The quadrupolar splitting of the deuterium signal is highly sensitive to the orientation and dynamics of the C-²H bond, providing precise information on the order and mobility of the lipid acyl chains.[6]

-

Vibrational Spectroscopy (FTIR/Raman): The substitution of hydrogen with the heavier deuterium isotope causes a significant shift in the frequency of C-H stretching vibrations (e.g., the CH₂ symmetric stretch at ~2850 cm⁻¹ shifts to a C-D₂ stretch at ~2089 cm⁻¹ for deuterated DPPC).[7][8] This isotopic editing allows researchers to isolate and monitor the conformational state (e.g., gel vs. fluid) of the deuterated lipid component within a complex mixture without interference from other hydrogen-containing molecules.[8]

Biophysical Properties and the Isotope Effect

While deuteration is intended as a non-perturbative probe, the mass difference between hydrogen and deuterium induces subtle but measurable changes in the biophysical properties of the lipid, an outcome known as the "isotope effect".[9][10]

Studies comparing hydrogenous DPPC (h-DPPC) with chain-perdeuterated DPPC (d-DPPC) have shown that deuteration leads to a less ordered configuration in the gel phase.[11][12] This results in a lower phase transition temperature and a broadened transition profile.

Table 1: Main Phase Transition Temperatures (Tₘ) for DPPC and its Deuterated Analogue

| Lipid Species | Main Phase Transition Temperature (Tₘ) | Method |

| DPPC (Hydrogenous) | 41-42 °C | DSC, Fluorescence[13][14][15][16] |

| DPPC (Deuterated Chains) | 37.5 - 39 °C | DSC, ²H-NMR, FTIR[6][7][11][12] |

Note: The exact Tₘ can vary slightly based on experimental conditions like hydration, pH, and vesicle size.

The area per lipid molecule is another critical parameter that defines the packing and phase state of the bilayer. This parameter also reflects the changes induced by deuteration.

Table 2: Area per Lipid for DPPC in Different Phases

| Lipid Species | Phase | Temperature | Area per Lipid (Ų) | Method |

| DPPC | Gel (Lβ') | 25 °C | ~47-48 | X-ray Scattering[17] |

| DPPC | Fluid (Lα) | 50 °C | ~64 | Simulation[18] |

| DPPC | Fluid (Lα) | 45 °C | ~63 | X-ray Scattering[17] |

| DPPC | Fluid (Lα) | 323 K (50°C) | ~65 | Simulation[18] |

Note: While direct comparative data for deuterated DPPC area per lipid is sparse in the reviewed literature, the observed decrease in Tₘ and reduced order in the gel phase suggest that deuterated lipids are slightly more expanded than their hydrogenous counterparts at the same temperature below Tₘ.[11][12]

Key Experimental Methodologies

The use of this compound is intrinsically linked to the experimental protocols of techniques that can leverage isotopic labeling.

Solid-State ²H NMR Spectroscopy Protocol

Solid-state ²H NMR is used to determine the acyl chain order parameters of the lipid bilayer.

Objective: To measure the quadrupolar splitting (Δνq) of the deuterium signal, which is proportional to the order parameter (S_CD) of the C-²H bonds along the acyl chains.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of DPPC-d62 (perdeuterated on the acyl chains) in an organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

-

Place the film under high vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., PBS) at a temperature above the lipid's Tₘ (~50 °C).

-

Vortex the mixture to create a milky suspension of multilamellar vesicles (MLVs).

-

Centrifuge the MLV suspension to form a pellet.

-

Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor.

-

-

NMR Data Acquisition:

-

Place the rotor in the solid-state NMR probe. Spin the sample at a moderate speed (e.g., 5 kHz) at the magic angle if performing MAS experiments, although static spectra are common for order parameter measurements.[19]

-

Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer).

-

Acquire the ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the rapid signal decay caused by the large quadrupolar interaction.

-

Acquire spectra at various temperatures, allowing the sample to equilibrate at each temperature before measurement.

-

-

Data Analysis:

-

The resulting spectrum for a fluid phase lipid is a "Pake doublet." The frequency separation between the two peaks is the quadrupolar splitting (Δνq).

-

Calculate the order parameter using the formula: S_CD = (4/3) * (h / e²qQ) * Δνq, where e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

-

Small-Angle Neutron Scattering (SANS) Protocol

SANS is used to study the structure of larger assemblies, such as vesicles or the formation of lipid domains.

Objective: To determine the size, shape, and internal structure of lipid vesicles or to characterize a protein within the bilayer using contrast variation.

Methodology:

-

Sample Preparation:

-

Prepare unilamellar vesicles (LUVs) using the protocol above, with the final step involving extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to create a population of uniformly sized vesicles.

-

Prepare a series of buffers with varying H₂O/D₂O ratios to achieve different solvent scattering length densities (SLDs). One of these buffers should be calculated to "match" the SLD of the deuterated DPPC headgroups or tails, depending on the experimental goal.

-

The final vesicle suspension is prepared in the desired contrast buffer.

-

-

SANS Data Acquisition:

-

Load the sample into a quartz cuvette.

-

Place the cuvette in the sample holder of the SANS instrument.

-

Acquire scattering data by exposing the sample to a collimated neutron beam. The scattered neutrons are detected by a 2D detector.

-

Measure the scattering from the buffer alone for background subtraction.

-

Data is typically collected at multiple detector distances to cover a wide range of scattering vectors (Q).

-

-

Data Analysis:

-

Radially average the 2D scattering data to produce a 1D plot of intensity I(Q) versus Q.

-

Subtract the buffer background from the sample scattering data.

-

Model the resulting I(Q) curve using mathematical forms that describe the geometry of the scatterer (e.g., a hollow sphere for a vesicle). This modeling yields parameters such as the vesicle radius and the bilayer thickness.[20]

-

By analyzing data from different H₂O/D₂O contrasts, a more detailed structural model of the bilayer can be constructed.[20][21]

-

Applications in Drug Development and Research

The insights gained from using this compound are directly applicable to pharmaceutical and fundamental research.

-

Drug-Membrane Interaction: By using deuterated lipids, the location, orientation, and conformational changes of a non-deuterated drug within the membrane can be precisely determined using neutron scattering.[22][23] Similarly, ²H-NMR can reveal how a drug perturbs the order and dynamics of the surrounding lipid chains, providing mechanistic insights into its mode of action or toxicity.[24]

-

Protein-Lipid Interactions: Contrast variation SANS and neutron reflectometry are invaluable for studying the structure of membrane proteins.[5] Using deuterated lipids makes the bilayer "invisible," allowing the scattering signal from the protein alone to be isolated, which is crucial for determining its structure and association with the membrane.

-

Lipid Raft and Domain Formation: Model membranes composed of mixtures of deuterated and hydrogenous lipids (e.g., d-DPPC, h-DOPC, and cholesterol) can be used to study the formation and properties of lipid domains.[20] SANS can detect the presence of these nanoscale heterogeneities, which are critical platforms for cellular signaling.[6]

Conclusion

Deuterated DPPC is more than just a phospholipid; it is a sophisticated tool that unlocks the potential of powerful analytical techniques. By providing a means to generate contrast in neutron scattering and to serve as a direct probe of molecular order in ²H-NMR, this compound enables researchers to dissect the complex architecture and dynamics of lipid bilayers. The ability to precisely locate interacting molecules, characterize their effect on membrane structure, and study the formation of functional domains makes deuterated lipids an indispensable asset in the ongoing effort to understand cellular membranes and to design more effective and safer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]

- 3. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biomembrane Structure and Material Properties Studied With Neutron Scattering [frontiersin.org]

- 6. The Effect of Ergosterol on Dipalmitoylphosphatidylcholine Bilayers: A Deuterium NMR and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of the Gel to Fluid Phase Transformation in Unilamellar DPPC Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated phospholipids as Raman spectroscopic probes of membrane structure. Phase diagrams for the dipalmitoyl phosphatidylcholine(and its d62 derivative)-dipalmitoyl phosphatidylethanolamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Deuterium isotope effect on the stability of molecules: phospholipids (Journal Article) | OSTI.GOV [osti.gov]

- 13. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. avantiresearch.com [avantiresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. Order Parameters and Areas in Fluid-Phase Oriented Lipid Membranes Using Wide Angle X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Licofelone-DPPC Interactions: Putting Membrane Lipids on the Radar of Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unlocking Membrane Secrets: A Technical Guide to DPPC-d13 Applications in Neutron Scattering

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d13) in advancing our understanding of lipid bilayer structure, dynamics, and interactions through neutron scattering techniques. The unique neutron scattering properties of deuterium provide an unparalleled tool for resolving molecular-level details of membranes, making this compound an invaluable asset in biophysical research and drug development.

The Power of Deuterium in Neutron Scattering

Neutron scattering has emerged as a powerful non-destructive technique to probe the structure and dynamics of biological materials on the angstrom to nanometer scale.[1] The fundamental principle underpinning the utility of this compound lies in the significant difference in the coherent neutron scattering length of hydrogen (-3.74 fermi) and its isotope, deuterium (6.67 fermi).[2] This substantial contrast allows for the selective highlighting of specific components within a complex biological assembly. By replacing the hydrogen atoms on the acyl chains of DPPC with deuterium, researchers can effectively make the lipid tails "visible" to neutrons, enabling precise characterization of their organization and behavior within the bilayer. This technique, known as contrast variation, is often enhanced by using heavy water (D₂O) as the solvent, which further modulates the scattering contrast.[3]

Key Applications of this compound in Membrane Research

The application of this compound in neutron scattering spans a wide range of investigations into the biophysics of lipid membranes:

-

High-Resolution Structural Determination: Neutron diffraction and small-angle neutron scattering (SANS) on this compound containing bilayers provide detailed information on the membrane's internal structure. This includes precise measurements of bilayer thickness, the area per lipid molecule, and the location of specific molecular groups within the membrane.[4][5]

-

Investigating Phase Behavior and Domain Formation: In mixed lipid systems, selective deuteration of one component, such as DPPC, allows for the direct visualization of lipid sorting and the formation of nanoscale domains (rafts). SANS studies on mixtures like dDPPC and dilauroylphosphatidylcholine (DLPC) have revealed the complex structures of phase-separated membranes.[6]

-

Elucidating Membrane Dynamics: Neutron Spin Echo (NSE) spectroscopy, when used with deuterated lipids like this compound, provides insights into the collective motions of the lipid bilayer, such as membrane undulations and thickness fluctuations.[1][7] These dynamic properties are crucial for understanding membrane elasticity and its interactions with membrane-associated proteins.

-

Probing Drug and Peptide Interactions: The interaction of drugs and peptides with lipid membranes is a critical area of study in pharmacology. By using this compound, researchers can determine how these molecules partition into the membrane, their precise location within the bilayer, and their effect on membrane structure and dynamics.[8][9] This information is vital for designing effective drug delivery systems and understanding the mechanisms of membrane-active therapeutics.

Quantitative Data from Neutron Scattering Studies of DPPC Systems

The following tables summarize key quantitative parameters of DPPC bilayers determined through neutron scattering and related techniques, providing a comparative overview for researchers.

| Parameter | Value | Temperature (°C) | Technique | Deuteration | Reference |

| Bilayer Thickness | |||||

| Hydrophobic Thickness | 24.3 ± 0.9 Å | - | SANS | Protiated fatty acids in deuterated bacteria | [10] |

| Bilayer Thickness | 44.5 ± 0.3 Å | 30 | SANS | DMPC | [4] |

| Bilayer Thickness | ~4 nm | - | - | DPPC | |

| Area per Lipid | |||||

| Molecular Surface Area | 63.0 ± 1 Ų | 50 | X-ray & Neutron Scattering | DPPC, DPPC-d62, this compound, DPPC-d9 | [4][5] |

| DMPC Surface Area | 58.9 ± 0.8 Ų | 30 | SANS | DMPC | [4] |

| Scattering Length Densities (SLD) | |||||

| d-DPPC Acyl Tails | 6.37 x 10⁻⁶ Å⁻² | - | NR | d-DPPC | [3] |

| d-RaLPS Acyl Tails | 6.23 x 10⁻⁶ Å⁻² | - | NR | d-RaLPS | [3] |

| DPPC Heads | 1.88 x 10⁻⁶ Å⁻² | - | NR | h-DPPC, cm-DPPC, d62-DPPC | |

| DPPC Tails (h-DPPC) | -0.4 x 10⁻⁶ Å⁻² | Room Temp | - | h-DPPC | [6] |

| DPPC Tails (d62-DPPC) | 7.5 x 10⁻⁶ Å⁻² | Room Temp | - | d62-DPPC | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of neutron scattering techniques. Below are generalized protocols for Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) experiments using this compound.

Protocol 1: SANS Analysis of this compound Unilamellar Vesicles

This protocol describes the preparation and analysis of large unilamellar vesicles (LUVs) for SANS studies, a common approach for investigating bilayer structure and interactions in a solution environment.

-

Lipid Film Preparation:

-

Dissolve this compound (and any other lipids for mixed systems) in a chloroform/methanol solvent mixture (e.g., 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Vesicle Hydration and Formation:

-

Hydrate the lipid film with a D₂O-based buffer at a temperature above the phase transition temperature of DPPC (~41°C), for instance, at 50°C.

-

Vortex the solution vigorously to form multilamellar vesicles (MLVs).

-

-

Extrusion for Unilamellar Vesicles:

-

Load the MLV suspension into a lipid extruder pre-heated to a temperature above the lipid phase transition.

-

Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a relatively uniform size distribution.

-

-

SANS Measurement:

-

Transfer the LUV suspension to a quartz sample cell.

-

Perform SANS measurements on an appropriate instrument (e.g., D22 at Institut Laue-Langevin).[6]

-

Collect data over a suitable Q-range (e.g., 0.003 to 0.5 Å⁻¹). The scattering vector, Q, is related to the scattering angle and neutron wavelength.[6]

-

Acquire scattering data from the buffer solution for background subtraction.

-

-

Data Analysis:

-

Reduce the raw 2D scattering data to 1D intensity vs. Q profiles using standard software packages.

-

Fit the scattering data using appropriate models, such as a core-shell model for the vesicles, to extract structural parameters like bilayer thickness and area per lipid.

-

Protocol 2: Neutron Reflectometry of a Supported this compound Bilayer

This protocol is designed for studying the structure of a single lipid bilayer deposited on a solid substrate, providing high-resolution information perpendicular to the surface.

-

Substrate Preparation:

-

Use a polished single-crystal silicon block as the substrate.

-

Clean the silicon substrate meticulously, for example, using a piranha solution or UV/ozone treatment, to create a hydrophilic silicon oxide surface.

-

-

Bilayer Deposition (Langmuir-Blodgett/Langmuir-Schaefer):

-

Spread a solution of this compound in chloroform onto the water subphase of a Langmuir trough.

-

Compress the lipid monolayer to a high surface pressure (e.g., 50 mN/m).

-

Deposit the first leaflet onto the silicon substrate by withdrawing the substrate from the subphase (Langmuir-Blodgett deposition).

-

Deposit the second leaflet by horizontally touching the substrate to the monolayer at the air-water interface (Langmuir-Schaefer deposition).

-

-

Neutron Reflectometry Measurement:

-

Mount the sample in a temperature-controlled sample cell on a neutron reflectometer (e.g., D17 at Institut Laue-Langevin).[2]

-

The neutron beam is directed through the silicon substrate to the solid-liquid interface.

-

Measure the reflectivity as a function of the momentum transfer vector, Qz, at different angles of incidence and over a range of temperatures to study phase transitions.[2]

-

Perform measurements in different H₂O/D₂O mixtures (contrast variation) to enhance the resolution of the scattering length density profile.[2]

-

-

Data Analysis:

-

Model the reflectivity data using a slab model, where the bilayer is represented by a series of layers, each with a specific thickness, roughness, and scattering length density (SLD).

-

Globally fit the data from different contrasts to a common set of structural parameters to obtain a high-resolution model of the bilayer structure.[2]

-

Visualizing Experimental Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts in the application of this compound in neutron scattering.

Conclusion

The use of this compound in conjunction with neutron scattering techniques offers a powerful and versatile platform for the detailed investigation of lipid membrane systems. From high-resolution structural determination to the elucidation of complex dynamic behaviors and molecular interactions, this compound provides the necessary contrast to unlock the secrets held within the lipid bilayer. For researchers in basic science and professionals in drug development, mastering these techniques is essential for advancing our understanding of membrane biology and for the rational design of new therapeutic agents.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. journals.aps.org [journals.aps.org]

- 3. Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study [mdpi.com]

- 4. Determination of bilayer thickness and lipid surface area in unilamellar dimyristoylphosphatidylcholine vesicles from small-angle neutron scattering curves: a comparison of evaluation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Solid-State NMR with Deuterated Lipids for Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-State NMR of Deuterated Lipids

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure and dynamics of molecules in the solid state.[1][2] When applied to lipid membranes, particularly those incorporating deuterated lipids, it becomes an invaluable tool for elucidating the intricacies of membrane organization, fluidity, and interactions with membrane-associated proteins and pharmaceuticals.[3][4][5] Deuterium (²H), a non-perturbing isotopic label, serves as an exceptional probe for these studies.[6][7]

The primary observable in ²H solid-state NMR is the quadrupolar interaction, which arises from the interaction between the nuclear quadrupole moment of the deuterium nucleus (a spin I=1 nucleus) and the surrounding electric field gradient.[6][8] This interaction is highly sensitive to the orientation of the C-²H bond with respect to the external magnetic field. In a rigid, static molecule, this results in a characteristic "Pake doublet" spectrum with a maximum splitting known as the static quadrupolar coupling constant (QCC). For a C-²H bond in a paraffinic chain, this value is approximately 170 kHz.[6]

In fluid lipid bilayers, rapid molecular motions on various timescales partially average the quadrupolar interaction.[9] This motional averaging leads to a reduction in the observed quadrupolar splitting, providing a direct measure of the motional anisotropy of the lipid acyl chains.[1] This information is quantified by the segmental order parameter, S_CD, which describes the degree of orientational order for a specific C-²H bond.

Two primary experimental setups are employed in solid-state NMR of deuterated lipids: static and magic-angle spinning (MAS). Static experiments on aligned or randomly oriented (powder) samples provide direct information about the orientational order and dynamics of the lipid molecules.[4][10] In contrast, MAS experiments, where the sample is spun at a high frequency at an angle of 54.74° relative to the magnetic field, can average the quadrupolar interaction, leading to narrower lines and enhanced sensitivity.[11][12][13] This is particularly advantageous for studying magnetically dilute samples or for resolving different lipid environments.[11]

Core Principles and Data Presentation

The cornerstone of interpreting ²H solid-state NMR spectra of lipids is the analysis of the quadrupolar splittings to determine the order parameter, S_CD. The order parameter is a measure of the time-averaged orientation of a C-²H bond vector with respect to the director of motional averaging, which is typically the normal to the bilayer surface. An S_CD value of 1 signifies a perfectly ordered segment, while a value of 0 indicates isotropic motion.

The relationship between the observed quadrupolar splitting (Δν_Q) and the order parameter is given by:

Δν_Q = (3/4) * (e²qQ/h) * |S_CD|

where (e²qQ/h) is the static quadrupolar coupling constant.

A typical order parameter profile for a lipid acyl chain in a fluid lamellar phase shows a plateau of relatively high order near the glycerol backbone, followed by a progressive decrease in order towards the terminal methyl group in the bilayer center.[14][15] This "flexibility gradient" is a hallmark of fluid lipid membranes.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to solid-state NMR of deuterated lipids.

| Parameter | Value | Lipid System/Condition | Reference |

| Static Quadrupolar Coupling Constant (e²qQ/h) for paraffinic C-²H | ~170 kHz | Paraffinic C-D bonds | [6] |

| Static Quadrupolar Coupling Constant for other C-²H bonds | Varies (see original literature for specifics) | Different chemical environments | [6][16][17] |

| Lipid System | Experimental Condition | Observed Quadrupolar Splittings / Order Parameters | Reference |

| DMPC-d54 | Liquid-disordered phase (44 °C) | Broad distribution of RQCs, indicating a fluid state. | [18][19] |

| DMPC-d54 with Cholesterol | Liquid-ordered phase (44 °C) | Increased RQCs compared to the liquid-disordered phase, signifying increased acyl chain order. | [18][19] |

| POPC-d31 | 37 °C | A characteristic order parameter profile with higher order in the upper part of the chain and lower order towards the chain terminus. | [14] |

| POPS-d31 | 37 °C | Similar order parameter profile to POPC-d31, with specific differences based on headgroup interactions. | [14] |

| DPPC and POPC | Simulated | Order parameter profiles for sn-1 and sn-2 chains have been calculated and compared with experimental data. | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducible solid-state NMR experiments. Below are generalized protocols for key experiments.

Sample Preparation

-

Lipid Film Formation: The desired lipids, including the deuterated species, are dissolved in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the walls of a glass vial.

-

Hydration: The lipid film is hydrated with a buffer solution (e.g., Tris buffer) to the desired water content (typically around 50 wt%).

-

Homogenization: The hydrated lipid mixture is subjected to several freeze-thaw cycles to ensure homogeneous mixing and the formation of multilamellar vesicles (MLVs).

-

Sample Packing: The resulting MLV suspension is carefully packed into an NMR rotor (for MAS experiments) or between glass plates (for static aligned experiments).

Solid-State NMR Data Acquisition

1. Static ²H NMR using the Quadrupolar Echo Pulse Sequence:

This is the most common experiment for obtaining ²H NMR spectra of powder samples.

-

Pulse Sequence: (π/2)_x - τ - (π/2)_y - τ - acquire

-

Purpose: The quadrupolar echo sequence is used to refocus the dephasing of the magnetization due to the large quadrupolar interaction, allowing for the acquisition of the full powder pattern without distortion.

-

Typical Parameters:

-

π/2 pulse length: 2-4 µs

-

Inter-pulse delay (τ): 30-50 µs

-

Recycle delay: 1-2 s (dependent on the spin-lattice relaxation time, T₁)

-

Spectral width: 250-500 kHz

-

Number of scans: Dependent on sample concentration and desired signal-to-noise ratio.

-